molecular formula C31H27Cl2N3O3 B11515372 1-[5-{2-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[5-{2-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11515372
M. Wt: 560.5 g/mol
InChI Key: XVDZXVQAAOQVOR-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 2-chlorobenzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial synthesis include aluminum chloride as a catalyst for the Friedel-Crafts acylation and various solvents such as dichloromethane .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its complex structure, which includes multiple aromatic rings, a triazole ring, and various functional groups. This complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H27Cl2N3O3

Molecular Weight

560.5 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-3-[2-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C31H27Cl2N3O3/c1-3-38-28-15-9-13-26(29(28)39-20-22-10-7-8-14-27(22)33)31-35(24-18-16-23(32)17-19-24)30(21(2)37)34-36(31)25-11-5-4-6-12-25/h4-19,31H,3,20H2,1-2H3

InChI Key

XVDZXVQAAOQVOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C3N(C(=NN3C4=CC=CC=C4)C(=O)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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